1-((Tetrahydro-2h-pyran-3-yl)methyl)-1h-imidazol-2-amine
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Overview
Description
1-((Tetrahydro-2h-pyran-3-yl)methyl)-1h-imidazol-2-amine is a compound that features a unique combination of a tetrahydropyran ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydro-2h-pyran-3-yl)methyl)-1h-imidazol-2-amine typically involves the reaction of tetrahydropyran derivatives with imidazole derivatives. One common method is the multicomponent reaction (MCR) approach, which is known for its high efficiency, atom economy, and green reaction conditions . This method often involves the use of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((Tetrahydro-2h-pyran-3-yl)methyl)-1h-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((Tetrahydro-2h-pyran-3-yl)methyl)-1h-imidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((Tetrahydro-2h-pyran-3-yl)methyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-((Tetrahydro-2h-pyran-4-yl)methyl)-1h-imidazol-2-amine
- 1-((Tetrahydro-2h-pyran-2-yl)methyl)-1h-imidazol-2-amine
- 1-((Tetrahydro-2h-pyran-5-yl)methyl)-1h-imidazol-2-amine
Uniqueness: 1-((Tetrahydro-2h-pyran-3-yl)methyl)-1h-imidazol-2-amine is unique due to the specific positioning of the tetrahydropyran ring, which can influence its reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets and different chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(oxan-3-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C9H15N3O/c10-9-11-3-4-12(9)6-8-2-1-5-13-7-8/h3-4,8H,1-2,5-7H2,(H2,10,11) |
InChI Key |
VPVNJXZSPLXOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CN2C=CN=C2N |
Origin of Product |
United States |
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